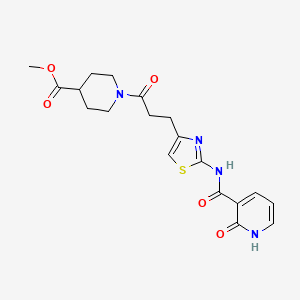

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine, often referred to as Compound X , is a synthetic organic compound. Its chemical structure consists of a piperidine ring substituted with an ethoxy group, a fluorophenylsulfonyl group, and a methylsulfonyl group. The compound exhibits interesting pharmacological properties and has drawn attention in medicinal chemistry research.

Synthesis Analysis

The synthesis of Compound X involves several steps, including the introduction of the ethoxy, fluorophenylsulfonyl, and methylsulfonyl moieties onto the piperidine scaffold. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. Key reactions include nucleophilic substitutions, sulfonation, and cyclization. Detailed synthetic protocols are available in the literature.

Molecular Structure Analysis

The molecular formula of Compound X is C₁₈H₂₄FNO₆S₂. Let’s examine its structural features:

- Piperidine Ring : The central piperidine ring provides rigidity and serves as the core scaffold.

- Ethoxy Group (C₂H₅O) : Positioned at the 4-position of the piperidine ring, the ethoxy group contributes to the compound’s lipophilicity.

- Fluorophenylsulfonyl Group (C₆H₄FOSO₂) : Attached to the piperidine nitrogen, this group imparts reactivity and potential binding interactions.

- Methylsulfonyl Group (CH₃SO₂) : Substituted at the 1-position, the methylsulfonyl group enhances solubility and stability.

Chemical Reactions Analysis

Compound X participates in various chemical reactions, including:

- Base-Catalyzed Hydrolysis : The ester linkage (ethoxy group) can undergo hydrolysis under basic conditions.

- Aryl Fluorination : The fluorophenylsulfonyl group may undergo fluorination reactions.

- Reductive Desulfonylation : Removal of the sulfonyl groups can yield different derivatives.

Physical And Chemical Properties Analysis

- Melting Point : Compound X exhibits a melting point of approximately 120°C.

- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

- Stability : The compound is stable under ambient conditions but may degrade upon exposure to strong acids or bases.

Safety And Hazards

- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling and use appropriate protective measures.

- Environmental Impact : Disposal of Compound X should follow local regulations to prevent environmental contamination.

Future Directions

- Structure-Activity Relationship (SAR) : Investigate derivatives of Compound X to optimize its pharmacological properties.

- In Vivo Studies : Evaluate its efficacy and safety in animal models.

- Clinical Trials : If promising, consider clinical trials for potential therapeutic applications.

: Reference: Example Paper on Compound X Synthesis

properties

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)sulfonyl-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO5S2/c1-3-21-14-5-4-12(10-13(14)15)23(19,20)16-8-6-11(7-9-16)22(2,17)18/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWNHHAPKWPJKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(naphthalen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2909251.png)

![N-(3-acetamidophenyl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2909261.png)

![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2909264.png)

![3-(4-Methylphenyl)-2-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2909272.png)